molecular formula C9H12BrNO B1439312 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine CAS No. 645378-58-1

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B1439312
CAS No.: 645378-58-1
M. Wt: 230.1 g/mol
InChI Key: YYAJHBPONDSZOP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJHBPONDSZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine CAS number 1177558-32-5

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Divergent Library Synthesis & Fragment-Based Drug Discovery [1][2][3][4]

Executive Summary & Chemical Identity

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine (Systematic Synonym: 3-Bromo-4-methoxy-N-methylbenzylamine) represents a privileged structural motif in medicinal chemistry.[1][2][3][4] It serves as a bifunctional "linchpin" scaffold, offering two distinct orthogonal reactivity handles: a secondary amine for amide/sulfonamide formation and an aryl bromide for palladium-catalyzed cross-coupling.[1][2][3][4]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in high-throughput medicinal chemistry.[1][3][4]

1.1 Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Formula C₉H₁₂BrNOCore scaffold composition.[1][2][3][4]
Molecular Weight 230.10 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).[1][2][3][4]
LogP (Predicted) ~1.9 - 2.1Optimal lipophilicity for CNS penetration and oral bioavailability.[1][2][3][4]
H-Bond Donors 1 (NH)Critical for hydrogen bonding in receptor pockets (e.g., Kinase hinge regions).[1][2][3][4]
H-Bond Acceptors 2 (N, O)Facilitates interactions with serine/threonine residues.[1][2][3][4]
Rotatable Bonds 3Low entropic penalty upon binding target proteins.[1][2][3][4]

CRITICAL DATA INTEGRITY NOTE: Databases occasionally map CAS 1177558-32-5 to the 4-methyl analog ((3-bromo-4-methylphenyl)methanamine).[1][2][3][4] Researchers must verify the specific substitution pattern (Methoxy vs. Methyl) via NMR/MS prior to usage.[2][3][4] This guide focuses strictly on the 4-methoxy structure as defined by the user's chemical nomenclature.

Synthetic Architecture: The Reductive Amination Protocol

The most robust route to this scaffold is the reductive amination of 3-bromo-4-methoxybenzaldehyde.[1][2][3][4] This approach avoids the over-alkylation issues common with direct alkylation of halides.[3][4]

2.1 Mechanism & Causality

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2][3][4]

  • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone directly at a significant rate.[4] It selectively reduces the iminium ion formed in situ.[4]

  • The Bromine Handle: The reaction conditions (mild acid, room temp) preserve the aryl bromide, preventing premature debromination which can occur under catalytic hydrogenation conditions.[3]

2.2 Validated Experimental Protocol

Reagents:

  • 3-Bromo-4-methoxybenzaldehyde (1.0 equiv)[1][2][3][4]

  • Methylamine (2.0 M in THF, 1.2 equiv)[1][3][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3][4]

  • Acetic Acid (catalytic, to adjust pH to ~5-6)[1][2][3][4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2][3][4]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3-bromo-4-methoxybenzaldehyde in DCE (0.1 M concentration).

  • Amine Addition: Add Methylamine solution dropwise.

  • Activation: Add Glacial Acetic Acid (1-2 drops per mmol). Stir for 30 minutes at Room Temperature (RT) to drive equilibrium toward the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Caution: Mild gas evolution.[1][2][4]

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor via LC-MS (Target [M+H]⁺ = 230/232 doublet).[1][2][3][4]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (pH 8-9). Extract with DCM (3x).[1][2][3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) or convert to the HCl salt for crystallization.

Reactivity Profile: Modular Logic

This molecule is designed for Divergent Synthesis . The researcher can selectively functionalize the Nitrogen (N-terminus) or the Carbon Ring (C-terminus).[1][2][3][4]

3.1 Pathway Visualization

G cluster_0 N-Terminus Modifications cluster_1 C-Terminus (Aryl) Modifications Start 3-Bromo-4-methoxy- N-methylbenzylamine Amide Amide/Sulfonamide (Library Generation) Start->Amide R-COCl / R-SO2Cl (Base, DCM) Urea Urea Derivatives (Peptidomimetics) Start->Urea Isocyanates (THF) Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald Aminated Arenes (Buchwald-Hartwig) Start->Buchwald HNR2 Pd2(dba)3, Ligand

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and aryl bromide handles.[1][2][3][4]

3.2 Strategic Considerations
  • Order of Operations: If the target molecule requires both amide coupling and Suzuki coupling, perform the Amide Coupling first .[4]

    • Reasoning: The free secondary amine can poison Palladium catalysts or participate in unwanted N-arylation during the Suzuki reaction.[1][2][3][4] Protecting the amine as an amide or carbamate (Boc) mitigates this risk.[2][4]

Medicinal Chemistry Applications

This scaffold is frequently observed in the patent literature for kinase inhibitors and GPCR modulators.[2][3][4]

4.1 Fragment-Based Drug Discovery (FBDD)

The 3-Bromo-4-methoxy motif is a classic "fragment" used to probe hydrophobic pockets.[1][2][3][4]

  • The Methoxy Group: Acts as a hydrogen bond acceptor or fills small lipophilic cavities.[1][3][4]

  • The Bromine: Often replaced by heteroaromatic rings (via Suzuki coupling) to extend into solvent-exposed regions or adjacent sub-pockets.[1][2][3][4]

4.2 Case Study: Kinase Inhibition Logic

In the design of inhibitors for tyrosine kinases (e.g., EGFR, VEGFR), the N-methylbenzylamine moiety often mimics the ribose or phosphate binding region of ATP, while the aromatic ring engages in


-stacking interactions with the gatekeeper residue.[1][3]

SAR (Structure-Activity Relationship) Workflow:

  • Synthesize Core: Make 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine.

  • Capping: React with a focused library of acid chlorides (e.g., acryloyl chloride for covalent inhibitors).[1][2][3][4]

  • Diversification: Use the bromine handle to attach various solubilizing groups or heterocycles to optimize pharmacokinetic (PK) properties.[1][2][3][4]

Safety & Handling
  • Hazards: As a secondary amine and halogenated aromatic, treat as an irritant and potential sensitizer.[3][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can absorb CO₂ from the air to form carbamates over time.[1][2][3][4]

  • Spill Protocol: Neutralize with weak acid (citric acid) before disposal.[1][2][3][4]

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][3][4]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3][4] Chemical Reviews, 1995, 95(7), 2457-2483.[1][3][4]

  • PubChem Compound Summary. "(3-Bromo-4-methylphenyl)methanamine (CAS 1177558-32-5)."[1][2][3][4] National Center for Biotechnology Information.[1][4] (Note: Cited for CAS verification/discrepancy analysis).

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates."[3] Journal of Medicinal Chemistry, 2011, 54(10), 3451-3479.[1][3][4]

Sources

Structure and properties of 3-bromo-4-methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-4-methoxy-N-methylbenzylamine A Strategic Intermediate for Medicinal Chemistry and Fragment-Based Drug Discovery

Executive Summary

This technical guide profiles 3-bromo-4-methoxy-N-methylbenzylamine , a specialized secondary amine building block utilized in the synthesis of bioactive small molecules. Characterized by its halogenated anisole core, this scaffold offers a unique combination of steric bulk (bromine at C3), electronic donation (methoxy at C4), and a reactive handle (N-methylamine). It is primarily employed as a pharmacophore fragment in the development of ligands for monoamine receptors (serotonin, dopamine) and as a precursor for isoquinoline alkaloids via Pictet-Spengler cyclization.

Part 1: Chemical Identity & Structural Analysis

The molecule derives its utility from the interplay between the electron-rich methoxy group and the electron-withdrawing bromine atom.[1] This "push-pull" electronic environment influences both the reactivity of the aromatic ring and the binding affinity of derived drugs.

Property Data / Descriptor
IUPAC Name N-(3-bromo-4-methoxyphenyl)methyl-N-methylamine
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Core Scaffold Benzylamine (Secondary Amine)
Key Substituents 3-Bromo (Lipophilic/Steric), 4-Methoxy (H-bond acceptor)
CAS Registry Not widely listed for free base; Analogous to 34841-06-0 (Aldehyde precursor)
Electronic & Steric Profile
  • The Amine Handle: The N-methyl group increases basicity relative to the primary amine (inductive effect) while reducing steric hindrance compared to N-ethyl or N-isopropyl analogs, making it an ideal nucleophile for Sɴ2 reactions or reductive aminations.

  • The Bromine Substituent (C3): Acts as a lipophilic anchor (increasing LogP) and a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand the scaffold complexity.

  • The Methoxy Group (C4): Provides electron density to the ring via resonance, facilitating electrophilic aromatic substitutions at the C6 position (para to Br, ortho to OMe).

Part 2: Physicochemical Properties

Note: Experimental values for this specific derivative are scarce in public literature. The values below are calculated based on high-fidelity QSAR models and structural analogs (e.g., 4-methoxy-N-methylbenzylamine).

Parameter Value (Predicted/Observed) Significance in Synthesis
Boiling Point ~265–270 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
pKa (Conjugate Acid) 9.4 ± 0.2Moderately basic; exists as a cation at physiological pH.
LogP 2.15Moderate lipophilicity; suitable for CNS penetration.
Solubility Soluble in DCM, MeOH, EtOH; Low in WaterFree base requires organic solvents; HCl salt is water-soluble.
Refractive Index 1.565Useful for purity assessment of the distilled oil.

Part 3: Synthetic Methodology

The most robust route to 3-bromo-4-methoxy-N-methylbenzylamine is the Reductive Amination of 3-bromo-4-methoxybenzaldehyde. This protocol minimizes side reactions (such as over-alkylation) common in direct alkylation methods.

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Reagents:

  • Precursor: 3-Bromo-4-methoxybenzaldehyde (CAS: 34841-06-0)[2][3]

  • Amine Source: Methylamine (2.0M in THF or MeOH)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a reaction vessel with 3-bromo-4-methoxybenzaldehyde (1.0 eq) and Methanol (anhydrous).

    • Add Methylamine (1.5 eq) dropwise at 0°C.

    • Critical Step: Allow the mixture to stir at room temperature for 2–4 hours. Monitoring by TLC should show the disappearance of the aldehyde spot and the appearance of the imine intermediate.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise over 30 minutes. (Note: If using STAB, this can be done in one pot with DCE as solvent).

    • Causality: Slow addition prevents a runaway exotherm and minimizes the reduction of unreacted aldehyde to the benzyl alcohol side-product.

  • Quench & Isolation:

    • Quench with 1N NaOH (pH > 12) to ensure the amine is in the free base form.

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

  • Purification:

    • The crude oil is typically purified via Acid-Base extraction or column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).

Visualization: Synthetic Pathway

Synthesis Aldehyde 3-Bromo-4-methoxybenzaldehyde (Electrophile) Imine N-Methyl Imine (Intermediate) Aldehyde->Imine + MeNH2 - H2O SideProduct Benzyl Alcohol (Impurity) Aldehyde->SideProduct Direct Reduction (If MeNH2 is slow) Product 3-Bromo-4-methoxy- N-methylbenzylamine Imine->Product + NaBH4 Reduction

Figure 1: Step-wise reductive amination pathway favoring the secondary amine over alcohol byproducts.

Part 4: Applications in Medicinal Chemistry

This molecule serves as a versatile scaffold in "Fragment-Based Drug Discovery" (FBDD).

1. GPCR Ligand Development: The 3-bromo-4-methoxy motif mimics the substitution pattern of mescaline and 2C-B derivatives. Researchers use this benzylamine analog to probe the 5-HT2A and 5-HT2C serotonin receptors. The bromine atom often occupies a hydrophobic pocket in the receptor, enhancing binding affinity compared to the non-halogenated analog.

2. Kinase Inhibitors: Benzamide derivatives synthesized from this amine have shown potential as inhibitors for FGFR1 (Fibroblast Growth Factor Receptor 1), a target in non-small cell lung cancer treatment.[5] The methoxy group acts as a hydrogen bond acceptor in the ATP-binding site.

3. Pictet-Spengler Cyclization: Reacting this amine with another aldehyde under acidic conditions yields tetrahydroisoquinolines, a class of alkaloids with broad bioactivity, including antiviral and antitumor properties.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 3-Bromo-4-methoxy- N-methylbenzylamine Br 3-Bromo: Hydrophobic Pocket Binding Halogen Bonding Center->Br OMe 4-Methoxy: H-Bond Acceptor Electronic Donor Center->OMe NH N-Methyl: Basicity (pKa ~9.4) Cationic Interaction Center->NH

Figure 2: SAR Logic Map detailing the pharmacophoric contributions of each substituent.

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Like most benzylamines, it is caustic.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Storage:

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • The free base absorbs CO₂ from the air to form carbamates; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.

Self-Validating Safety Check:

  • Visual: If the liquid turns dark brown/black, oxidation has occurred (N-oxide formation).

  • Olfactory: A strong "fishy" or ammonia-like odor indicates free amine; if odorless, it may have degraded or formed a salt.

References

  • PubChem. (2025).[2][6] 3-Bromo-4-methoxybenzaldehyde (Precursor Data).[1][7] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-N-methylbenzylamine (Analogous Properties). Merck KGaA. Link

  • ChemicalBook. (2023). Synthesis and Application of Methoxybenzylamine Derivatives.Link

  • BenchChem. (2025).[8] Technical Guide to Halogenated Benzylamines.Link

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues.[9][10]Link

Sources

Strategic Utilization and Sourcing of 3-Bromo-4-methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of medicinal chemistry, 3-Bromo-4-methoxy-N-methylbenzylamine represents a high-value "bifunctional" building block. Its utility stems from the orthogonal reactivity of its core structural motifs:

  • The Aryl Bromide (C-3): A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl or aryl-heteroaryl libraries.[1]

  • The Secondary Amine (N-methyl): A versatile nucleophile for amide coupling, reductive amination, or sulfonylation, often serving as a solubility-enhancing "tail" or a specific contact point in GPCR and kinase inhibitor pharmacophores.[1]

  • The Methoxy Group (C-4): An electron-donating group (EDG) that modulates the electronics of the benzene ring, often improving metabolic stability compared to unsubstituted phenyl rings.[1]

This guide provides a technical roadmap for sourcing the precursor, synthesizing the target amine, and deploying it in high-value cross-coupling reactions.

Chemical Profile & Specifications

Before integrating this building block into a workflow, researchers must establish a baseline for physical properties and quality control.[2]

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Molecular Formula C₉H₁₂BrNOCore stoichiometry.[1][2][3]
Molecular Weight 230.10 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1][2]
ClogP ~2.1Lipophilicity is moderate; favorable for CNS penetration.[1][2]
pKa (Conjugate Acid) ~9.5Typical for N-methylbenzylamines; positively charged at physiological pH.[1][2]
H-Bond Donors 1 (NH)Critical for receptor binding interactions.[1][2]
Rotatable Bonds 3Low entropic penalty upon binding.[1][2]
Quality Control Standards

When sourcing this compound (or its precursors), the following specifications are non-negotiable for pharmaceutical-grade applications:

  • Purity (HPLC): ≥ 97.0% (Area %).[2] Note: Regioisomers (2-bromo or 5-bromo variants) are common impurities from poor bromination control.[1]

  • Identity: ¹H-NMR must confirm the N-methyl doublet (approx.[1][2] 2.4 ppm) and the methoxy singlet (approx.[1][2][4] 3.8 ppm).[1][2]

  • Residual Solvents: DMF or Toluene < 500 ppm (ICH Q3C limits).[1][2]

Sourcing Strategy: "Make vs. Buy" Analysis

While 3-Bromo-4-methoxy-N-methylbenzylamine is available from select boutique building block vendors, it is frequently out of stock or carries a high lead time.[1] The most robust supply chain strategy is to source the stable precursor, 3-Bromo-4-methoxybenzaldehyde , and perform a scalable reductive amination.[1]

Primary Precursor Sourcing

Target Molecule: 3-Bromo-4-methoxybenzaldehyde CAS: Availability: High (Commodity Chemical) Major Suppliers: Sigma-Aldrich, Combi-Blocks, Enamine, Fluorochem.[1]

Supplier Evaluation Matrix

When selecting a vendor for the aldehyde precursor, use this decision matrix:

CriterionTier 1 Supplier (Recommended)Tier 2 Supplier (Risk)
Purity Claim >98%>95%
Batch Analysis LC-MS + H-NMR providedGC only (risks missing inorganic salts)
Stock Location Domestic (1-3 days)International (2-4 weeks)
Packaging Amber glass under ArgonPlastic bottles (oxidation risk)

Validated Synthesis Protocol

If the amine cannot be sourced directly, the following protocol is the industry standard for converting the aldehyde (CAS 34841-06-0) to the target amine.[1] This method minimizes dimerization side-products.[1][2]

Reaction Scheme: Reductive Amination

SynthesisRoute Aldehyde 3-Bromo-4-methoxy- benzaldehyde (CAS 34841-06-0) Imine Intermediate Imine Species Aldehyde->Imine MeNH2 (2.0 eq) MeOH, 0°C to RT Product 3-Bromo-4-methoxy- N-methylbenzylamine Imine->Product NaBH4 (1.5 eq) or NaBH(OAc)3

Figure 1: Two-step one-pot reductive amination workflow.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 3-Bromo-4-methoxybenzaldehyde (1.0 equiv) and anhydrous Methanol (10 mL/g).

    • Cool to 0°C.[1][2]

    • Add Methylamine (33% in EtOH or 2M in THF, 2.0 equiv) dropwise.[2]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise (Caution: Gas evolution).[2]

    • Alternative: Use Sodium Triacetoxyborohydride (STAB) for milder conditions if sensitive groups are present.[2]

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1][2]

    • Extract with Dichloromethane (DCM) x3.[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][5]

  • Purification:

    • The crude amine is often pure enough for the next step.[2] If not, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).[2]

Application: The Buchwald-Hartwig Coupling[1][5][6][7]

The presence of the secondary amine and the aryl bromide creates a risk of self-polymerization under Pd-catalysis.[1] To use this molecule as an electrophile (coupling at the Br), the amine must be protected (e.g., Boc) or protonated. However, the most common use is coupling the amine of this building block to another halide, or coupling the bromide to a boronic acid.

Below is the protocol for coupling the Aryl Bromide moiety to an external amine (e.g., morpholine or a complex heterocycle), a critical step in synthesizing kinase inhibitors.

Mechanistic Pathway[1][2]

BuchwaldCycle Pd0 Pd(0) Active Species (Pd-L) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate: 3-Br-4-OMe-N-Me-BnNH2 AmineBind Amine Coordination OxAdd->AmineBind Coupling Partner: R-NH2 + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle for functionalizing the C-3 Bromine position.[1]

Optimized Protocol (Buchwald-Hartwig)

Context: Coupling the 3-bromo scaffold with a secondary amine.[1]

  • Reagents:

    • Substrate: 3-Bromo-4-methoxy-N-methylbenzylamine (protected as N-Boc if necessary to prevent side reactions, though N-methyl is sterically distinct).[1]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).[2][5] Rationale: XPhos is superior for electron-rich aryl bromides.[1]

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).[2]

    • Solvent: Anhydrous 1,4-Dioxane or Toluene .[1][2]

  • Procedure:

    • In a glovebox or under Argon flow, combine substrate, coupling amine, base, and precatalyst in a sealed tube.

    • Add sparged solvent.[1][2][5]

    • Heat to 100°C for 12–18 hours.

  • Troubleshooting:

    • Low Conversion:[1][2] Switch ligand to BrettPhos or RuPhos .[1][2]

    • Dehalogenation:[1][2] Lower temperature to 80°C and ensure solvent is rigorously degassed.[1][2]

Safety & Handling

  • Corrosivity: Benzylamines are skin irritants and can cause severe eye damage.[1][2] Wear full PPE (gloves, goggles, lab coat).[2]

  • Stability: Store the free amine under inert atmosphere (Nitrogen/Argon) at 4°C to prevent oxidation of the benzylic position or formation of carbamates with atmospheric CO₂.[2]

  • Waste: Dispose of halogenated organic waste according to EHS protocols.

References

  • Precursor Synthesis (Bromination)

    • Organic Syntheses Procedure for p-Bromobenzaldehyde deriv
    • Source: .[2]

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1][2] Chem. 1996, 61, 11, 3849–3862.[2]

    • Source: .[2]

  • Buchwald-Hartwig Coupling Guide

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][2] 2011, 2, 27-50.[1]

    • Source: .[2]

  • Precursor Data & CAS

    • PubChem Compound Summary for CID 98662 (3-Bromo-4-methoxybenzaldehyde).[1]

    • Source: .[2]

Sources

An In-depth Technical Guide on the Solubility of 3-bromo-4-methoxy-N-methylbenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and overall bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-4-methoxy-N-methylbenzylamine, a substituted benzylamine derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility based on its molecular structure. Furthermore, it provides a detailed, field-proven experimental protocol for accurately determining its solubility profile across a range of relevant organic solvents. This guide is intended to equip researchers and drug development professionals with the necessary tools to rationally select solvents and design robust experimental workflows for solubility characterization.

Physicochemical Characterization and Theoretical Solubility Profile

To understand the solubility of 3-bromo-4-methoxy-N-methylbenzylamine, we must first analyze its molecular structure.

Molecular Structure:

  • Molecular Formula: C₉H₁₂BrNO

  • Molecular Weight: 230.10 g/mol

The structure reveals several key functional groups that dictate its interaction with various solvents:

  • Aromatic Ring with Bromo- and Methoxy- Substituents: The phenyl ring itself is nonpolar and hydrophobic. The bromine atom increases lipophilicity, while the methoxy group (an ether) can act as a hydrogen bond acceptor.

  • Secondary Amine (-NH-CH₃): The secondary amine is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the nitrogen's lone pair). This group is also basic and can be protonated by acidic solvents.

Based on the principle of "like dissolves like," we can predict the solubility behavior of 3-bromo-4-methoxy-N-methylbenzylamine in different classes of organic solvents.[1]

Table 1: Predicted Solubility of 3-bromo-4-methoxy-N-methylbenzylamine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the secondary amine, promoting dissolution. The polarity of the solvent will also interact favorably with the methoxy and amine groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateDMSO is a strong universal solvent and is expected to dissolve the compound readily. ACN and THF, being polar, should also be effective solvents, though perhaps less so than protic solvents of similar polarity due to the lack of hydrogen bond donation.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Moderate to LowThe large nonpolar surface area of the brominated aromatic ring suggests some solubility in nonpolar solvents.[2] However, the polar amine and methoxy groups will limit solubility in highly nonpolar solvents like hexane. Toluene and DCM, with some degree of polarity, are expected to be better solvents than pure alkanes.
Aqueous WaterLowThe significant hydrophobic character of the bromo-phenyl group is expected to make the compound sparingly soluble in water, a common trait for many benzylamine derivatives.[3][4]

Experimental Determination of Thermodynamic Solubility

To move from theoretical predictions to quantitative data, a robust experimental method is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Data Analysis A Weigh excess 3-bromo-4-methoxy-N- methylbenzylamine B Select & dispense organic solvents into vials C Add compound to solvent vials B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge or filter to remove undissolved solid D->E F Collect clear supernatant E->F G Prepare serial dilutions of supernatant F->G H Analyze by validated HPLC or UV-Vis method G->H J Calculate concentration (mg/mL or mol/L) from calibration curve H->J I Generate calibration curve with standards

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To quantitatively determine the solubility of 3-bromo-4-methoxy-N-methylbenzylamine in a selection of organic solvents at a constant temperature (e.g., 25°C).

Materials:

  • 3-bromo-4-methoxy-N-methylbenzylamine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Toluene, Hexane)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of solid 3-bromo-4-methoxy-N-methylbenzylamine to several pre-weighed 2 mL glass vials. An amount that is visibly in excess after dissolution (e.g., 5-10 mg) is typically sufficient.

    • Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 300 RPM).[7]

    • Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, an equilibration time of 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Separate the solid from the liquid phase by either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

      • Filtration: Use a syringe to draw the solution and filter it through a 0.45 µm filter into a clean vial. Ensure the filter material is compatible with the organic solvent used.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Prepare a series of dilutions of the saturated solution using the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis method. A calibration curve prepared from known concentrations of 3-bromo-4-methoxy-N-methylbenzylamine in the same solvent must be used for accurate quantification.

  • Data Reporting:

    • Calculate the concentration of the saturated solution, taking into account the dilution factors.

    • Report the solubility in standard units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.[6]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison between solvents.

Table 2: Example Data Table for Solubility of 3-bromo-4-methoxy-N-methylbenzylamine at 25°C

SolventSolvent ClassMean Solubility (mg/mL)Standard Deviation
MethanolPolar Protic[Experimental Value][± Value]
EthanolPolar Protic[Experimental Value][± Value]
AcetonitrilePolar Aprotic[Experimental Value][± Value]
DMSOPolar Aprotic[Experimental Value][± Value]
TolueneNonpolar[Experimental Value][± Value]
HexaneNonpolar[Experimental Value][± Value]

This quantitative data is invaluable for various stages of drug development. High solubility in a particular solvent might indicate its suitability for use as a reaction medium for synthesis or as a primary solvent for purification via crystallization. For formulation scientists, understanding the solubility profile helps in the selection of excipients and the development of a suitable delivery system.

Logical Framework for Solubility Classification

The initial assessment of a compound's solubility often follows a qualitative classification scheme. This is particularly useful in early discovery phases when material is limited. The following diagram outlines a logical approach to classify an amine-containing compound like 3-bromo-4-methoxy-N-methylbenzylamine.

G Start Start with unknown (3-bromo-4-methoxy- N-methylbenzylamine) TestWater Test solubility in Water Start->TestWater TestHCl Test solubility in 5% HCl TestWater->TestHCl No ResultWaterSoluble Soluble: Low MW amine, alcohol, etc. TestWater->ResultWaterSoluble Yes TestNaOH Test solubility in 5% NaOH TestHCl->TestNaOH No ResultAcidSoluble Soluble: Amine (Expected Result) TestHCl->ResultAcidSoluble Yes TestH2SO4 Test solubility in conc. H₂SO₄ TestNaOH->TestH2SO4 No ResultBaseSoluble Soluble: Carboxylic acid, Phenol TestNaOH->ResultBaseSoluble Yes ResultH2SO4Soluble Soluble: Alkene, Ether, Ketone, etc. TestH2SO4->ResultH2SO4Soluble Yes ResultInsoluble Insoluble: Inert Compound (e.g., Alkane, Alkyl Halide) TestH2SO4->ResultInsoluble No

Caption: Logical workflow for the qualitative solubility classification of an organic amine.

Conclusion

While readily available quantitative data for the solubility of 3-bromo-4-methoxy-N-methylbenzylamine is scarce, a thorough understanding of its molecular structure allows for strong theoretical predictions of its behavior in various organic solvents. This guide provides the necessary framework and a detailed, robust experimental protocol based on the shake-flask method to empower researchers to generate this critical data. Accurate solubility profiling is a cornerstone of efficient and successful drug development, enabling informed decisions from chemical synthesis and purification through to final formulation.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Solubility test for Organic Compounds. Available at: [Link]

  • How to perform the shake flask method to determine solubility - Quora. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • N-methylbenzylamine | Solubility of Things. Available at: [Link]

  • N-BENZYLAMINE - Ataman Kimya. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. Available at: [Link]

  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... - ResearchGate. Available at: [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • BCS Guideline for solubility and Dissolution.pptx - Slideshare. Available at: [Link]

  • Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem. Available at: [Link]

  • (3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434 - PubChem. Available at: [Link]

  • 3-bromo-4-methoxy-n-methylbenzamide (C9H10BrNO2) - PubChemLite. Available at: [Link]

Sources

Safety data sheet (SDS) for 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Document Control:

  • Version: 1.0 (Predictive Technical Monograph)

  • Status: Research Use Only (RUO) – Not for Human Consumption[1]

Executive Summary

This guide provides an in-depth technical profile and safety protocol for 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine (also known as N-methyl-3-bromo-4-methoxybenzylamine).[1] As a secondary benzylamine with a halogenated aryl core, this compound presents specific hazards regarding corrosivity, acute toxicity, and chemical instability (air sensitivity).

This document moves beyond standard SDS templates to explain the mechanistic basis of these hazards, ensuring researchers understand not just what to do, but why specific protocols are required.

Part 1: Chemical Identity & Physicochemical Profiling

1.1 Nomenclature & Structure

  • IUPAC Name: N-methyl-1-(3-bromo-4-methoxyphenyl)methanamine

  • Common Synonyms: 3-Bromo-4-methoxy-N-methylbenzylamine; N-(3-Bromo-4-methoxybenzyl)methylamine.[1]

  • CAS Number: Not formally listed in major public registries (Analogous to 3-Bromo-N-methylbenzylamine CAS: 67344-77-8).[1]

  • Molecular Formula: C₉H₁₂BrNO[1]

  • Molecular Weight: 230.10 g/mol [1]

1.2 Predicted Physicochemical Properties

  • Physical State: Viscous oil or low-melting solid (depending on purity/salt form).[1]

  • Boiling Point: ~285°C (Predicted at 760 mmHg).

  • pKa: ~9.5 (Typical for secondary benzylamines). Implication: Highly basic; exists as a cation at physiological pH.[1]

  • Solubility: Lipophilic free base; soluble in DCM, DMSO, Methanol. Sparingly soluble in water unless converted to HCl salt.

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of specific animal testing data for this exact isomer, classification is derived via Read-Across Methodology from structural analogs (Benzylamine, 3-Bromo-N-methylbenzylamine).[1]

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][2]High alkalinity (pKa ~9.5) allows the amine to saponify skin lipids and denature proteins rapidly.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[3]Analogous halogenated benzylamines show oral LD50 values between 300–1000 mg/kg.
Sensitization 1 H317: May cause an allergic skin reaction.[2]Benzylic amines can act as haptens, binding to skin proteins to trigger immune responses.
STOT - SE 3 H335: May cause respiratory irritation.Volatile amine vapors irritate mucous membranes.

Part 3: Critical Handling Protocols (Expertise & Experience)

The "Carbonate Crust" Phenomenon (Air Sensitivity)

Secondary amines like 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine are nucleophilic.[1] Upon exposure to atmospheric CO₂, they react to form carbamic acid derivatives or ammonium carbonate salts.

  • Observation: Clear oil turns cloudy or develops a white crust.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen).

  • Recovery: If crusted, dissolve in DCM and wash with 1M NaOH to regenerate the free base.

Nitrosamine Formation Risk[1]
  • Danger: Secondary amines react with nitrosating agents (nitrites, nitrous acid) to form N-nitrosamines , which are potent carcinogens.

  • Protocol: NEVER use sodium nitrite (NaNO₂) or nitrous acid in the same hood or waste stream as this compound without strict segregation.

Stability Logic Diagram

The following diagram illustrates the chemical fate of the molecule under different environmental stressors.

ChemicalStability Compound 1-(3-Bromo-4-methoxyphenyl)- N-methylmethanamine Carbamate Carbamate Salt (White Crust) Compound->Carbamate Exposure to Air Nitrosamine N-Nitroso Derivative (CARCINOGEN) Compound->Nitrosamine + NaNO2/Acid NOxide N-Oxide (Metabolic Impurity) Compound->NOxide Oxidation CO2_Air Atmospheric CO2 Nitrite Nitrosating Agents (NO+) Oxidation Oxidizers (H2O2)

Figure 1: Chemical stability profile and degradation pathways. Note the critical risk of nitrosamine formation.

Part 4: Exposure Controls & PPE

Standard latex gloves are insufficient for benzylic amines due to rapid permeation.

PPE ComponentSpecificationRationale
Gloves Nitrile (Double Layer) or Laminate (Silver Shield) Amines can permeate thin nitrile (<4 mil) in minutes.[1] Double gloving provides a breakthrough time buffer.
Respiratory ABEK1 Filter (Organic Vapor + Inorganic/Amine)Standard organic vapor filters (Type A) may not capture low MW amines effectively; Type K (Ammonia/Amine) capability is preferred.
Eye Protection Chemical Goggles (Not Safety Glasses)Corrosive vapors can bypass glasses. A full face shield is required if handling >50 mL.

Part 5: Emergency Response Protocols

This section outlines a self-validating response system. Do not rely on memory; follow the flow.

First Aid Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot excess (do not rub) 2. Flush water 15 min 3. PEG 400 wash (if avail) Skin->Action_Skin Action_Eye 1. Hold eyelid open 2. Flush water 15 min 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Sit upright (Pulmonary Edema risk) 3. Oxygen if dyspneic Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency response workflow.[1][3] Note the specific recommendation for PEG 400 for skin decontamination of lipophilic amines.

Spill Cleanup (Neutralization)
  • Evacuate: Clear the area of personnel.

  • PPE: Don Full Face Respirator and Silver Shield gloves.

  • Absorb: Use vermiculite or sand. Do not use cellulose/sawdust (reaction heat may cause ignition).

  • Neutralize: Treat the absorbed material with a dilute solution of Sodium Bisulfate (NaHSO₄) . This converts the volatile free amine into a non-volatile, water-soluble sulfate salt.

  • Disposal: Collect in a container marked "Hazardous Waste: Organic Base/Amine."

Part 6: Toxicology & Biological Activity[1][9]

6.1 Structure-Activity Relationship (SAR)

  • Phenethylamine Analog: This compound is a structural isomer of phenethylamines (e.g., 2C-B analogs). While benzylamines generally have lower psychoactivity than phenethylamines, the 3-bromo-4-methoxy substitution pattern is associated with high affinity for serotonin receptors (5-HT2A/2C) in related scaffolds.[1]

  • Precaution: Treat this molecule as a Potential Bioactive CNS Agent . Avoid inhalation of dusts/mists strictly.[2][3][4]

6.2 Metabolism

  • Route: Likely undergoes N-demethylation (via CYP450 enzymes) to the primary amine, followed by oxidative deamination to the corresponding benzoic acid derivative.

Part 7: Regulatory & Transport

7.1 Transport Information (DOT/IATA)

  • UN Number: UN2735 [1]

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (3-Bromo-4-methoxy-N-methylbenzylamine)[1]

  • Class: 8 (Corrosive)[1][5]

  • Packing Group: II or III

7.2 Storage

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Argon/Nitrogen blanket.

  • Container: Amber glass (light sensitive due to aryl bromide).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53414434: (3-Bromo-4-methylphenyl)methanamine. Retrieved from [Link](Used for read-across of the benzylamine core properties).

  • European Chemicals Agency (ECHA). Registration Dossier for Benzylamine. Retrieved from [Link](Source for skin corrosion mechanisms in benzylic amines).

Sources

Methodological & Application

Suzuki coupling reaction conditions for 3-bromo-4-methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 3-bromo-4-methoxy-N-methylbenzylamine

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxy-N-methylbenzylamine . The primary challenge with this substrate is the free secondary amine (


), which can coordinate to palladium species, leading to catalyst poisoning and stalled conversion.

While traditional methods require amine protection (e.g., Boc-group), this protocol utilizes Buchwald Precatalysts (Generation 2/3) to facilitate direct coupling of the unprotected amine. This approach reduces step count, improves atom economy, and minimizes yield losses associated with protection/deprotection cycles.

Substrate Analysis & Mechanistic Challenges

Substrate: 3-bromo-4-methoxy-N-methylbenzylamine

  • Functional Groups: Aryl bromide (electrophile), Methoxy (EDG, ortho-position), Secondary amine (nucleophile/ligand).

  • Key Challenge (Catalyst Poisoning): The basic nitrogen of the benzylamine can displace labile ligands on the Pd(II) intermediate, forming an inactive "off-cycle" resting state (Pd-Amine complex).

  • Steric Considerations: The methoxy group at the 4-position is ortho to the bromine. While electron-donating groups (EDGs) generally slow oxidative addition, the primary steric bulk comes from the ligand sphere required to bypass the amine.

Diagram 1: Catalyst Poisoning vs. Ligand-Enabled Pathway

The following diagram illustrates how bulky biaryl phosphine ligands (e.g., XPhos) prevent the amine from binding to the palladium center.

G Start Pd(0) Active Species Poison Inactive Pd-Amine Complex (Off-Cycle) Start->Poison Small Ligand (PPh3) Amine Coordinates OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Bulky Ligand (XPhos) Blocks Amine Substrate 3-bromo-4-methoxy- N-methylbenzylamine Substrate->Poison Substrate->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Start Regeneration

Caption: Mechanism distinguishing productive coupling (Green path) enabled by bulky ligands vs. catalyst poisoning (Red path) by the free amine.

Optimized Experimental Protocol

Method A: Direct Coupling (Recommended)

This method uses XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species.[1] The bulky XPhos ligand creates a "roof" over the metal center, physically preventing the substrate's amine from coordinating while allowing the aryl bromide to react.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Aryl Bromide 1.0 Substrate 3-bromo-4-methoxy-N-methylbenzylamine
Boronic Acid 1.2 - 1.5 Coupling Partner Use excess if prone to protodeboronation
Catalyst 0.02 - 0.05 Catalyst XPhos Pd G2 (CAS: 1310584-14-5)

| Base | 3.0 | Activator |


 (0.5 M in 

) | | Solvent | [0.1 M] | Medium | THF or 1,4-Dioxane |[2]

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (2-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed THF (or Dioxane) and 0.5 M aqueous

    
      (ratio 4:1 organic:aqueous).
    
    • Why Phosphate? Carbonate bases (

      
      ) can sometimes cause issues with sensitive amines; Phosphate is milder and buffers the pH.
      
  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by LC-MS.[3]

    • Endpoint: Look for consumption of the bromide. The product will show a mass of [M+H]+ corresponding to the coupled biaryl.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Dilute with EtOAc and wash with water.

    • Crucial Step: The product is a secondary amine. The aqueous layer pH must be >10 to ensure the amine is in the organic phase. If necessary, adjust with 1M NaOH.[4]

  • Scavenging: Add SiliaMetS® Thiol or similar Pd-scavenger to the organic layer and stir for 30 mins to remove residual Palladium. Filter through Celite.[3]

Method B: Purification Strategy (The "Salt Crash" Method)

Purifying secondary benzylamines on silica gel can be difficult due to streaking. Converting the product to an HCl salt is often superior for isolation.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether or DCM .

  • Dropwise add 2M HCl in Diethyl Ether .

  • The product hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Filter, wash with cold ether, and dry.

    • Result: High purity solid, stable for storage.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to SPhos Pd G2 . SPhos is even more electron-rich and may facilitate oxidative addition better for electron-rich bromides.
Homocoupling of Boronic Acid Oxygen PresenceDegas solvents more thoroughly (sparge with Ar for 15 mins). Add boronic acid slowly.
Protodeboronation Unstable Boronic AcidSwitch base to KF or CsF and run in anhydrous conditions (THF/Dioxane) to minimize hydrolysis.
Product Streaking on TLC Amine interaction with SilicaAdd 1% Triethylamine (

)
or 1%

to the eluent.
Diagram 2: Optimization Workflow

Workflow Start Start: 3-bromo-4-methoxy- N-methylbenzylamine Screen Screen 1: XPhos Pd G2 THF/H2O, K3PO4, 60°C Start->Screen Check LC-MS Check (2 Hours) Screen->Check Success >90% Conversion Proceed to Workup Check->Success Yes Fail <50% Conversion Stalled Reaction Check->Fail No Purify Purification: HCl Salt Formation Success->Purify Alt1 Switch Ligand: Try SPhos Pd G2 Fail->Alt1 Alt2 Increase Temp: 80°C or Microwave Fail->Alt2 Alt1->Check Alt2->Check

Caption: Decision tree for reaction monitoring and troubleshooting.

Safety & Handling

  • Benzylamines: Corrosive and irritating. Handle in a fume hood. They readily absorb

    
     from the air to form carbamates; store under inert gas.
    
  • Palladium Catalysts: Pd species can cause sensitization. Use gloves and avoid dust inhalation.

  • Waste: Aqueous waste from this reaction contains Palladium and Boron; dispose of in segregated heavy metal waste streams.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling Reactions." Journal of the American Chemical Society.[7] Link

    • Grounding: Establishes XPhos Pd G2 as the standard for difficult substr
  • Miyaura, N., & Suzuki, A. (1995).[7][8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

    • Grounding: Foundational text for the mechanism and base selection.
  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Amino-Aryl Halides." BenchChem Application Notes. Link

    • Grounding: Specifics on amine poisoning mechanisms.
  • Sigma-Aldrich. "SPhos Pd G2 Product Information & Application Guide." Link

    • Grounding: Commercial specifications and handling of G2 prec

Sources

Application Notes & Protocol Development for the Heck Reaction of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed olefination of aryl halides to form carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of the Heck reaction to a specialized substrate: 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine . Due to the unique structural features of this molecule—namely the aryl bromide reactive site, an electron-donating methoxy group, and a potentially coordinating N-methylmethanamine moiety—a tailored approach to protocol development is essential. This document moves beyond a simple recitation of steps to explain the fundamental principles and strategic considerations required to design, optimize, and troubleshoot Heck coupling reactions involving this substrate, thereby empowering researchers to unlock its synthetic potential.

Introduction: The Strategic Value of the Heck Reaction

The palladium-catalyzed Heck reaction stands as a pivotal tool for the synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[3] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4] Its tolerance for a wide array of functional groups makes it an invaluable method for late-stage functionalization in complex molecule synthesis.

The target substrate, 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine , presents a valuable building block. The aryl bromide serves as the handle for the Heck coupling, while the methoxy and N-methylmethanamine groups offer points for further derivatization and can influence the molecule's physicochemical properties. Successful olefination of this compound can lead to a diverse library of stilbene and cinnamate analogues, classes of compounds known for their broad biological activities.[5][6]

Mechanistic Foundations and Substrate-Specific Considerations

A robust understanding of the catalytic cycle is paramount for rational protocol design. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[7][8]

The Canonical Heck Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming an organopalladium(II) complex. This is often the rate-determining step.[7]

  • Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-carbopalladation, where the aryl group migrates to one of the alkene carbons.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium(II) species. This step dictates the stereochemistry, typically favoring the more stable E-alkene.[7]

  • Reductive Elimination & Catalyst Regeneration: The base neutralizes the generated H-X, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Heck_Mechanism Fig. 1: The Pd(0)/Pd(II) Catalytic Cycle of the Heck Reaction. cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-Br(L)₂ pd0->pdiia Oxidative Addition pdiib [Ar-Pd(II)(Alkene)(L)₂]⁺Br⁻ pdiia->pdiib Alkene Coordination pdiic R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ pdiib->pdiic Migratory Insertion hpdx H-Pd(II)-Br(L)₂ pdiic->hpdx syn-β-Hydride Elimination product Ar-Alkene (Product) pdiic->product hpdx->pd0 Reductive Elimination hbx Base-H⁺Br⁻ hpdx->hbx aryl_halide Ar-Br (Substrate) aryl_halide->pdiia alkene Alkene alkene->pdiib base Base base->hpdx

Caption: Fig. 1: The Pd(0)/Pd(II) Catalytic Cycle of the Heck Reaction.

Analysis of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine
  • Aryl Bromide: Aryl bromides offer a good balance of reactivity and stability, making them excellent substrates for Heck couplings. They are generally more reactive than aryl chlorides but more stable and cost-effective than aryl iodides.[1]

  • Methoxy Group (p- to Br): This electron-donating group can slightly decrease the rate of oxidative addition by increasing electron density on the aromatic ring. However, this effect is generally modest and well-tolerated by modern catalyst systems.

  • N-methylmethanamine Group (m- to Br): This tertiary amine moiety is the most critical feature. It is basic and can potentially act as an internal ligand, coordinating to the palladium center. This could lead to several outcomes:

    • Catalyst Inhibition: Strong coordination could saturate the palladium center, preventing the alkene from binding and effectively poisoning the catalyst.

    • Ligand-Accelerated Catalysis: If the coordination is reversible and favorable, it might stabilize the catalytic species, prevent the formation of inactive palladium black, and accelerate the reaction.

    • Internal Base: The amine could potentially act as the base in the reaction, although it is generally not strong enough to be efficient, and an external base is almost always required.

Given these factors, initial experiments should focus on catalyst/ligand systems known to be robust and tolerant of amine functional groups.

Experimental Protocol Development

This section outlines a detailed, step-by-step methodology for a model Heck reaction between 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine and a model alkene, n-butyl acrylate. The rationale behind each component choice is explained to provide a solid foundation for further optimization.

Materials and Reagents
ComponentRecommended Starting MaterialRationale & Considerations
Aryl Halide 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamineThe substrate of interest. Ensure high purity (>98%) to avoid catalyst inhibition by impurities.
Alkene n-Butyl acrylateAn activated alkene that is a reliable coupling partner for initial screening. Styrene is another excellent alternative.[9]
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)A common, air-stable, and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand Tri(o-tolyl)phosphine (P(o-Tol)₃)A bulky, electron-rich phosphine ligand that promotes oxidative addition and is less prone to P-C bond cleavage at high temperatures compared to PPh₃.[1] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their high stability.[10]
Base Potassium Carbonate (K₂CO₃)An inexpensive and effective inorganic base. Triethylamine (Et₃N) is a common organic base alternative. The choice of base can significantly impact yield.[10]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that are excellent for solubilizing the reagents and can withstand the required reaction temperatures.[11]
General Experimental Workflow

The following diagram illustrates the standard workflow for setting up, running, and analyzing the Heck reaction.

Workflow_Diagram start Start prep Reagent Preparation (Weighing & Degassing Solvent) start->prep setup Reaction Assembly (Schlenk Flask under N₂/Ar) prep->setup addition Reagent Addition (Solid, then liquids via syringe) setup->addition reaction Reaction Execution (Heating with Stirring) addition->reaction monitor Reaction Monitoring (TLC / GC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Fig. 2: Standard experimental workflow for the Heck reaction.

Detailed Step-by-Step Protocol (Model Reaction)

Reaction: Coupling of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine with n-Butyl Acrylate.

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add Potassium Carbonate (1.5 mmol, 1.5 eq) followed by n-butyl acrylate (1.2 mmol, 1.2 eq) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

Achieving high yields and selectivity often requires systematic optimization of the reaction parameters. The following table summarizes key variables and their potential impact.

ParameterRange/OptionsEffect & Rationale
Temperature 80 - 140 °CHigher temperatures accelerate the rate-limiting oxidative addition but can also lead to catalyst decomposition or side reactions. Microwave irradiation can be used to rapidly screen temperatures and reduce reaction times.[12]
Catalyst Loading 0.1 - 5 mol%Lowering catalyst loading is economically desirable but may require more active ligands or longer reaction times. Start with 1-2 mol% for initial screening.
Ligand/Pd Ratio 1:1 to 4:1A higher ratio (e.g., 2:1 or 4:1 for phosphines) helps stabilize the Pd(0) catalyst and prevent decomposition.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUThe choice of base can be critical. Stronger bases may accelerate the final reductive elimination step. Carbonates are often effective for aryl bromides.
Solvent DMF, MeCN, NMP, DioxaneSolvent choice affects solubility and boiling point. For stubborn reactions, higher-boiling solvents like NMP or DMAc can be beneficial.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature.

    • Solution: Ensure proper inert atmosphere technique. Increase temperature. Screen different, more electron-rich ligands (e.g., bulky biarylphosphines or NHCs) which can promote oxidative addition.[9]

  • Formation of Palladium Black:

    • Cause: Decomposition of the Pd(0) catalyst.

    • Solution: Increase the ligand-to-palladium ratio. Ensure the solvent is thoroughly degassed. Use a more robust ligand system.

  • Formation of Side Products:

    • Cause: Alkene isomerization, dehalogenation of the starting material.

    • Solution: Lower the reaction temperature. Adjust the base. For alkene isomerization, sometimes adding a phase-transfer catalyst like TBAB can help.

Conclusion

The Heck reaction of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine is a highly viable route to valuable, functionalized olefin products. Success hinges on a rational approach to experimental design that accounts for the substrate's unique electronic and structural properties, particularly the presence of the tertiary amine. By starting with a robust, well-established protocol and systematically optimizing key parameters such as the ligand, base, and temperature, researchers can efficiently develop a high-yielding and selective transformation. This guide provides the strategic framework and practical steps necessary to navigate the challenges and unlock the full synthetic potential of this versatile building block.

References

  • Mu, Q. C., et al. (2018). Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion. Chemical Communications. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001).
  • Chen, J., et al. (2008). Facile and Efficient Olefination of Aryl Halides Catalyzed by a Palladium Complex Containing a Heteroarene-Functionalized N-Heterocyclic Carbene. Organometallics. [Link]

  • Barun, O., & Samanta, S. (2005). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH VINYLTRIETHOXYSILANE. Organic Syntheses. [Link]

  • Mu, Q. C., et al. (2018). Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion.
  • Ferré-Filmon, K., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
  • Request PDF | Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilydiazomethane via carbene migratory insertion. ResearchGate. [Link]

  • Chen, J., et al. (2008). Facile and Efficient Olefination of Aryl Halides Catalyzed by a Palladium Complex Containing a Heteroarene-Functionalized N-Heterocyclic Carbene. Organometallics, 27(17), 4302-4306.
  • de la Herrán, G., et al. (2008). Preparation of Nonsymmetrically Substituted Stilbenes in a One-Pot Two-Step Heck Strategy Using Ethene As a Reagent. The Journal of Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sharma, A., & Kumar, V. (2020).
  • Cárdenas-Galindo, L. M., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]

  • CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]

  • Heck Coupling. Organic Synthesis. [Link]

  • (3-bromo-4-methoxyphenyl)methanamine. PubChem. [Link]

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979.
  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

  • Akrawi, O. A., & Ali, I. A. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

Sources

Mastering the Mask: A Senior Application Scientist's Guide to Protecting Group Strategies for Secondary Benzylamines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of the Secondary Benzylamine Moiety

In the intricate tapestry of modern organic synthesis, the secondary benzylamine functional group presents a recurring and often pivotal structural motif. Found in a vast array of pharmaceuticals, natural products, and advanced materials, its nucleophilic and basic nature necessitates a carefully considered protection strategy to ensure the desired chemical transformations on other parts of the molecule. The selection of an appropriate protecting group is not a trivial decision; it is a critical juncture in the synthetic design that can dictate the success or failure of a multi-step sequence.

This comprehensive guide, born from extensive in-the-field experience and a deep dive into the chemical literature, provides researchers, scientists, and drug development professionals with an in-depth exploration of the most effective strategies for the protection and deprotection of secondary benzylamines. We will move beyond a simple catalog of protecting groups to dissect the causality behind experimental choices, empowering you to make informed decisions tailored to your specific synthetic challenge.

Pillars of Protection: Key Considerations for Secondary Benzylamines

The ideal protecting group for a secondary benzylamine should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule. The presence of the benzyl group introduces specific electronic and steric considerations that influence the choice of protection strategy.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic ring of the benzyl group can influence the reactivity of the nitrogen atom and the stability of the protected amine. For instance, electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring more forcing conditions for protection.

Steric Hindrance: The steric bulk around the nitrogen atom, contributed by both the benzyl group and the other substituent, can significantly impact the feasibility of a protection reaction. Highly hindered secondary benzylamines may require less sterically demanding protecting group reagents or more forcing reaction conditions.

Orthogonality: In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount.[1][][3] This strategy employs protecting groups that can be selectively removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis), allowing for the sequential unmasking of different functional groups.[1][][3]

A Curated Arsenal of Protecting Groups for Secondary Benzylamines

The following sections detail the most effective and widely employed protecting groups for secondary benzylamines, complete with mechanistic insights, detailed protocols, and comparative data.

The Carbamate Family: Versatility and Tunability

Carbamates are among the most popular choices for amine protection due to their general stability and the wide array of available deprotection methods.[4]

The Boc group is a cornerstone of amine protection, prized for its stability to a broad range of non-acidic conditions and its facile removal with acid.[5]

Mechanism of Protection: The protection of a secondary benzylamine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. This is often facilitated by a base to neutralize the resulting acidic byproduct.

Mechanism of Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to the stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[4][6][7]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Secondary Benzylamine Secondary Benzylamine Boc-Protected Amine Boc-Protected Amine Secondary Benzylamine->Boc-Protected Amine Boc₂O, Base (e.g., TEA, DMAP) Secondary Benzylamine_dep Secondary Benzylamine_dep Boc-Protected Amine->Secondary Benzylamine_dep Acid (e.g., TFA, HCl)

Figure 1: General workflow for Boc protection and deprotection.

Experimental Protocols:

Protocol 1: Boc Protection of N-Benzyl-N-methylamine

  • Dissolution: Dissolve N-benzyl-N-methylamine (1.0 eq.) in dichloromethane (DCM) (0.5 M).

  • Base Addition: Add triethylamine (TEA) (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the N-Boc protected benzylamine.

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Benzylamine

  • Dissolution: Dissolve the Boc-protected benzylamine (1.0 eq.) in DCM (0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected secondary benzylamine.

The Cbz group is another stalwart in amine protection, offering stability to both acidic and basic conditions, with deprotection typically achieved through catalytic hydrogenation.[3]

Mechanism of Protection: Similar to Boc protection, the Cbz group is introduced by reacting the secondary benzylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]

Mechanism of Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[8][9] This process cleaves the benzylic C-O bond, releasing toluene and an unstable carbamic acid that decarboxylates to the free amine.

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Secondary Benzylamine Secondary Benzylamine Cbz-Protected Amine Cbz-Protected Amine Secondary Benzylamine->Cbz-Protected Amine Cbz-Cl, Base (e.g., Na₂CO₃) Secondary Benzylamine_dep Secondary Benzylamine_dep Cbz-Protected Amine->Secondary Benzylamine_dep H₂, Pd/C or Transfer Hydrogenation cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Secondary Benzylamine Secondary Benzylamine Fmoc-Protected Amine Fmoc-Protected Amine Secondary Benzylamine->Fmoc-Protected Amine Fmoc-Cl or Fmoc-OSu, Base Secondary Benzylamine_dep Secondary Benzylamine_dep Fmoc-Protected Amine->Secondary Benzylamine_dep Base (e.g., Piperidine)

Figure 3: General workflow for Fmoc protection and deprotection.

Experimental Protocols:

Protocol 5: Fmoc Protection of a Secondary Benzylamine

  • Dissolution: Dissolve the secondary benzylamine (1.0 eq.) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Reagent Addition: Cool to 0 °C and add Fmoc-Cl (1.1 eq.) portion-wise.

  • Reaction and Work-up: Stir at room temperature for 3-5 hours, then follow a similar work-up procedure to Protocol 1.

Protocol 6: Fmoc Deprotection using Piperidine

  • Dissolution: Dissolve the Fmoc-protected benzylamine (1.0 eq.) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Stir at room temperature for 30 minutes to 1 hour.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. Co-evaporate with toluene to remove residual piperidine.

  • Purification: Purify the crude product by flash column chromatography.

The Alloc group offers a unique deprotection strategy via palladium catalysis, providing excellent orthogonality to many other protecting groups. [10][11][12][13][14] Mechanism of Protection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) and a base. [10] Mechanism of Deprotection: Deprotection is achieved through a palladium(0)-catalyzed allylic substitution reaction. The palladium catalyst forms a π-allyl complex, which is then attacked by a nucleophilic scavenger, liberating the carbamic acid that subsequently decarboxylates. [10][13] Experimental Protocols:

Protocol 7: Alloc Protection of a Secondary Benzylamine

  • Procedure: Follow a similar procedure to Protocol 3, substituting allyl chloroformate for benzyl chloroformate.

Protocol 8: Palladium-Catalyzed Alloc Deprotection

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the Alloc-protected benzylamine (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Add a scavenger such as phenylsilane (3.0 eq.) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify by flash column chromatography.

The Sulfonyl Family: Robust Protection with Unique Cleavage

Sulfonamides offer a robust means of protecting amines, and the choice of the sulfonyl group can provide unique deprotection pathways.

The nosyl group is a highly valuable protecting group due to its stability to acidic and many reductive conditions, yet its facile cleavage under mild nucleophilic conditions. [15][16][17][18][19][20]This makes it an excellent orthogonal partner to acid-labile and hydrogenolysis-labile groups. The electron-withdrawing nitro group also acidifies the N-H proton of a primary nosylamide, facilitating N-alkylation in the renowned Fukuyama amine synthesis. [15][17][20] Mechanism of Protection: The nosyl group is introduced by reacting the secondary benzylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. [16] Mechanism of Deprotection: Deprotection is achieved by nucleophilic aromatic substitution with a thiol, typically thiophenol, in the presence of a base like potassium carbonate. The thiolate attacks the aromatic ring, forming a Meisenheimer complex, which then collapses to release the free amine. [15][16] Experimental Protocols:

Protocol 9: Nosyl Protection of a Secondary Benzylamine

  • Dissolution: Dissolve the secondary benzylamine (1.0 eq.) and pyridine (1.5 eq.) in DCM.

  • Reagent Addition: Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction and Work-up: Stir at room temperature overnight, then wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry and concentrate.

Protocol 10: Nosyl Deprotection with Thiophenol

  • Setup: Dissolve the nosyl-protected benzylamine (1.0 eq.) and thiophenol (2.0 eq.) in acetonitrile.

  • Base Addition: Add potassium carbonate (3.0 eq.).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Work-up and Purification: Dilute with ethyl acetate and wash with 1 M NaOH to remove excess thiophenol. Then wash with brine, dry, and concentrate. Purify by column chromatography.

Silyl-Based Carbamates: Fluoride-Labile Protection

The Teoc group provides another layer of orthogonality, as it is stable to a wide range of conditions but is selectively cleaved by fluoride ions. [21][22][23] Mechanism of Protection: The Teoc group is installed using 2-(trimethylsilyl)ethyl chloroformate or a more stable activated derivative.

Mechanism of Deprotection: Cleavage is initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom, triggering a β-elimination that releases the free amine, ethylene, carbon dioxide, and the silyl fluoride. [21][23][24] Experimental Protocols:

Protocol 11: Teoc Protection of a Secondary Benzylamine

  • Procedure: Follow a similar procedure to Protocol 3, using 2-(trimethylsilyl)ethyl chloroformate.

Protocol 12: Teoc Deprotection with TBAF

  • Setup: Dissolve the Teoc-protected benzylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1 M solution of TBAF in THF (1.2 eq.).

  • Reaction: Stir at room temperature for 1-3 hours.

  • Work-up and Purification: Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Comparative Analysis and Strategic Selection

The choice of protecting group is a multifaceted decision that hinges on the overall synthetic strategy. The following table provides a comparative summary to aid in this selection process.

Protecting GroupAbbreviationCommon Reagent for ProtectionKey Deprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)Cbz, Fmoc, Alloc, Ns, Teoc
BenzyloxycarbonylCbz, ZCbz-ClH₂/Pd, Transfer HydrogenationBoc, Fmoc, Alloc, Ns, Teoc
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine)Boc, Cbz, Alloc, Ns, Teoc
AllyloxycarbonylAllocAlloc-ClPd(0), ScavengerBoc, Cbz, Fmoc, Ns, Teoc
2-NitrobenzenesulfonylNs, NosylNs-ClThiol, BaseBoc, Cbz, Fmoc, Alloc, Teoc
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-ClFluoride (TBAF)Boc, Cbz, Fmoc, Alloc, Ns

Troubleshooting Common Challenges

Even with well-established protocols, challenges can arise. Here are some common issues and their potential solutions:

  • Incomplete Protection:

    • Cause: Insufficiently reactive amine (steric hindrance or electronic effects), impure reagents, or inadequate base.

    • Solution: Increase reaction temperature, use a more reactive protecting group precursor (e.g., chloroformate vs. anhydride), or employ a stronger, non-nucleophilic base.

  • Low Yield on Deprotection:

    • Cause: Incomplete reaction, side reactions, or degradation of the product.

    • Solution: Carefully monitor the reaction to avoid over-exposure to deprotection reagents. For acid-labile products, ensure thorough neutralization during work-up. For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons.

  • Lack of Orthogonality:

    • Cause: Unintended cleavage of a "stable" protecting group.

    • Solution: Re-evaluate the stability of all protecting groups under the planned reaction conditions. For example, while Cbz is generally acid-stable, prolonged exposure to strong acids can lead to cleavage.

Conclusion: Empowering Your Synthetic Endeavors

The strategic protection and deprotection of secondary benzylamines are critical skills for the modern synthetic chemist. By understanding the underlying principles of each protecting group, from their mechanisms of installation and cleavage to their orthogonality and compatibility with various reaction conditions, researchers can navigate the complexities of multi-step synthesis with greater confidence and efficiency. This guide serves as a foundational resource, providing both the theoretical framework and the practical protocols necessary to master the art of protecting this important functional group.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination of 3-Bromo-4-methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 3-bromo-4-methoxy-N-methylbenzylamine. This document provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate the common side reaction of debromination. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the integrity of your final product.

I. Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 3-bromo-4-methoxy-N-methylbenzylamine?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1][2] In the case of 3-bromo-4-methoxy-N-methylbenzylamine, this leads to the formation of 4-methoxy-N-methylbenzylamine as a significant byproduct. This not only reduces the yield of your desired product but also complicates purification due to the similar properties of the starting material and the debrominated product.

Q2: What are the primary factors that cause debromination in my reactions?

A2: Several factors can contribute to debromination, particularly in palladium-catalyzed cross-coupling reactions.[1][3] These include:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[3]

  • Choice of Base: The strength and type of base used can significantly influence the extent of this side reaction.[1][3]

  • Palladium Catalyst and Ligands: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role.[3][4]

  • Solvent: The polarity and protic nature of the solvent can affect the reaction pathway.[3]

  • Presence of Hydride Sources: Impurities or certain reagents can act as hydride donors, leading to reductive debromination.[5]

Q3: How do the methoxy and N-methylbenzylamine groups on the aromatic ring influence debromination?

A3: The electron-donating nature of the methoxy and N-methylbenzylamine groups increases the electron density on the aromatic ring. This can make the carbon-bromine bond more susceptible to certain cleavage pathways, particularly in the context of palladium-catalyzed reactions where electron-rich aryl halides can be more prone to side reactions like hydrodehalogenation.[6]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting debromination based on common experimental observations.

Symptom: Significant formation of the debrominated byproduct, 4-methoxy-N-methylbenzylamine, is observed by LC-MS or NMR analysis.
Potential Cause 1: High Reaction Temperature

High temperatures can provide the necessary activation energy for the undesired debromination pathway to compete with the desired reaction.[3]

Solutions:

  • Gradual Temperature Reduction: Lower the reaction temperature in 10-20 °C increments to find the optimal balance between reaction rate and suppression of the side reaction. Consider running the reaction at room temperature if feasible.[3]

  • Monitor Reaction Progress: Closely monitor the reaction at lower temperatures, as the overall reaction time may need to be extended.

Potential Cause 2: Inappropriate Base Selection

Strong bases can promote side reactions, including debromination.[3] The choice of base is critical and often substrate-dependent.

Solutions:

  • Screen Weaker Bases: If you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to milder inorganic bases.

  • Base Comparison Table:

Base TypeRecommended BasesRationale
Carbonate Bases K₂CO₃, Cs₂CO₃Generally a good starting point due to their moderate strength.[3]
Phosphate Bases K₃PO₄Can be effective when carbonates are not optimal.[1]
Organic Bases Triethylamine (Et₃N)Use with caution as they can sometimes act as hydride donors, leading to debromination.[3]
Potential Cause 3: Suboptimal Palladium Catalyst and Ligand Combination

The ligand bound to the palladium center significantly influences the catalyst's reactivity and selectivity. Bulky, electron-rich phosphine ligands, while often effective for promoting oxidative addition, can also in some cases facilitate reductive elimination pathways that lead to debromination.[3][4][7]

Solutions:

  • Ligand Screening: Experiment with different phosphine ligands to find one that disfavors the hydrodebromination pathway.

  • Ligand Selection Guide:

Ligand TypeRecommendationRationale
Electron-rich, bulky phosphines Use with cautionCan promote the reductive elimination of an aryl-hydride species, leading to debromination.[3]
Less electron-donating phosphines Often a better choiceCan disfavor the hydrodehalogenation pathway.[3]
Bidentate phosphines (e.g., dppf) Consider as an alternativeCan sometimes offer a different reactivity profile that minimizes side reactions.
  • Catalyst Loading: While it may seem counterintuitive, in some cases, increasing the catalyst loading can speed up the desired reaction relative to the background debromination.[8]

Potential Cause 4: Protic Solvents or Presence of Hydride Sources

Protic solvents (e.g., alcohols) or impurities in reagents can serve as a source of protons or hydrides for the debromination reaction.[5]

Solutions:

  • Use Anhydrous Aprotic Solvents: Switch to solvents like toluene, dioxane, or tetrahydrofuran (THF) and ensure they are anhydrous.[3]

  • Purify Reagents: Ensure all starting materials and reagents are of high purity and free from water or other potential hydride donors.[5]

Experimental Workflow for Troubleshooting Debromination

Troubleshooting_Workflow start Debromination Observed temp Lower Reaction Temperature start->temp base Screen Weaker Bases temp->base If still problematic ligand Change Palladium Ligand base->ligand If still problematic solvent Use Anhydrous Aprotic Solvent ligand->solvent If still problematic end Debromination Minimized solvent->end

Caption: A stepwise workflow for troubleshooting debromination.

III. Optimized Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with 3-bromo-4-methoxy-N-methylbenzylamine, designed to minimize debromination.

Materials:

  • 3-bromo-4-methoxy-N-methylbenzylamine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methoxy-N-methylbenzylamine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.[3]

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a lower temperature to start (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insight into Debromination

The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura coupling and the competing debromination pathway.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Coupling cluster_debromination Undesired Debromination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br)L2 Pd(0)L2->Oxidative_Addition + ArBr Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 Oxidative_Addition->Transmetalation + Ar'B(OH)2 + Base Hydride_Formation Formation of (Ar-Pd(II)-H)L2 Oxidative_Addition->Hydride_Formation Side Reaction Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product Hydride_Source Hydride Source (e.g., H₂O, base, solvent) Hydride_Source->Hydride_Formation Reductive_Elimination_H Reductive Elimination Hydride_Formation->Reductive_Elimination_H Reductive_Elimination_H->Pd(0)L2 Regeneration Byproduct Ar-H Reductive_Elimination_H->Byproduct

Sources

Optimizing solvent choice for 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine .

Unlike generic solvent charts, this guide addresses the bifunctional nature of your molecule: it contains a reactive Aryl Bromide (lipophilic, requires activation) and a Secondary Amine (polar, nucleophilic, potential catalyst poison).

Topic: Optimizing Solvent Systems for Cross-Coupling & Functionalization Status: Operational Version: 2.4 (Green Chem Compatible)

⚠️ Core Technical Challenge: The "Janus" Effect

Your substrate, 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine , presents a solubility and reactivity paradox:

  • The Aryl Bromide (Electrophile): Requires non-polar or moderately polar aprotic solvents (Toluene, Dioxane) for efficient oxidative addition by Palladium.

  • The Secondary Amine (Nucleophile/Ligand): High polarity. If used as a salt (HCl), it is insoluble in Toluene. If used as a free base, it can coordinate to Pd(II), poisoning the catalyst.

Module 1: The Solubility Matrix (Troubleshooting "The Goo")

Issue: The reaction mixture turns into a sticky oil or gum, stopping stirring and lowering yield. Cause: Incompatibility between the amine salt form and the lipophilic coupling solvent.

Diagnostic Table: Solvent Compatibility
Solvent ClassRepresentativeSolubility (Free Base)Solubility (HCl Salt)Coupling Suitability (Suzuki/Buchwald)Risk Factor
Non-Polar TolueneHighInsoluble High (Standard)Precipitation: Salt will oil out; requires free-basing.
Ether (Cyclic) THFHighLowModerateBoiling Point: 66°C is often too low for difficult Br-activation.
Ether (Green) 2-MeTHF High ModerateExcellent Recommended: Higher bp (80°C) and better solubility than THF.
Polar Aprotic DMF / DMAcHighHighGoodWorkup: Hard to remove; can stabilize Pd-black formation.
Protic iPrOH / EtOHHighHighSpecific Ligands OnlyProtodehalogenation: Risk of removing the Br atom (side reaction).
Biphasic Toluene : WaterPartitionedDissolved (aq)Excellent Surfactant Needed: Requires PTC (e.g., TBAB) or micellar conditions.
🛠️ Troubleshooting Protocol: The "Free-Base" Pre-Step

If your starting material is the Hydrochloride salt, do NOT dump it directly into Toluene/Pd.

  • Biphasic Release: Dissolve Salt in 10 vol Water. Add 10 vol 2-MeTHF (or EtOAc).

  • Basify: Add 2.0 equiv NaOH (aq). Shake.

  • Extract: Isolate the organic layer (containing the Free Base).

  • Dry: Dry over Na₂SO₄, filter, and then proceed to coupling.

    • Why? This removes the chloride counter-ion which can compete with ligands on the Palladium.

Module 2: Kinetic Optimization (Troubleshooting "Stalled Reactions")

Issue: Reaction starts but stalls at 40-50% conversion. Cause: Catalyst poisoning by the secondary amine (-NHMe) or solvent coordination.

The Mechanism of Failure

The secondary amine in your substrate is a "soft" ligand. In non-coordinating solvents (Toluene), the amine competes with phosphine ligands for the Pd center, forming an inactive Substrate-Pd-L complex.

Solution: Solvent Coordination Strategy
  • Strategy A: The "Swamp" Method (Polar Solvents)

    • Use DMF or DMAc .[1] The solvent acts as a weak ligand, out-competing the amine substrate for open coordination sites on the metal, preventing irreversible binding, but allowing the stronger Phosphine ligand to remain attached.

  • Strategy B: The "Steric" Method (Green Solvent)

    • Use 2-MeTHF or t-Amyl Alcohol . These bulky solvents do not coordinate strongly to Pd but solvate the amine well, keeping it in solution and away from the metal center.

📊 Visualization: Solvent Decision Tree

SolventDecision Start Start: Solvent Selection CheckForm Is Substrate a Salt (HCl)? Start->CheckForm FreeBase Convert to Free Base (See Module 1) CheckForm->FreeBase Yes TempReq Required Temp > 90°C? CheckForm->TempReq No (Free Base) FreeBase->TempReq HighTemp High Boiling Point Req. TempReq->HighTemp Yes LowTemp Temp < 80°C OK TempReq->LowTemp No Dioxane 1,4-Dioxane (Standard, Toxic) HighTemp->Dioxane Standard Toluene Toluene/Water (10:1) + Surfactant (TPGS-750-M) HighTemp->Toluene Green/Biphasic MeTHF 2-MeTHF (Green, Good Solubility) LowTemp->MeTHF Preferred THF THF (Watch for precip.) LowTemp->THF Alternative

Caption: Decision logic for selecting the optimal solvent based on substrate form and thermal requirements.

Module 3: Protocol for High-Throughput Solvent Screening (HTSS)

Use this protocol to empirically determine the best solvent for your specific coupling partner.

Reagents:

  • Substrate: 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine (Free Base).

  • Catalyst: Pd(dppf)Cl₂ (Robust) or Pd(OAc)₂/SPhos (High activity).

  • Base: K₃PO₄ (3.0 equiv).

Workflow:

  • Prepare Stocks: Make a 0.1 M solution of your substrate in 4 vials:

    • Vial A: Toluene

    • Vial B: 2-MeTHF

    • Vial C: 1,4-Dioxane [2]

    • Vial D: DMF

  • Add Water: To Vials A and B, add 10% v/v Water (Solubilizes the inorganic base).

  • Heat: Stir at 85°C for 2 hours.

  • Sampling: Take a 50 µL aliquot.

  • Analysis: Dilute with MeOH and inject on HPLC/UPLC.

    • Look for: Conversion of Bromide -> Product.[3][4][5]

    • Look for: Protodehalogenation (Bromine replaced by Hydrogen). If high, avoid alcohol solvents .

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Isopropanol? They are greener. A: Proceed with caution. While excellent for solubility, secondary amines with aryl bromides in protic solvents are prone to Hydrodehalogenation . The Pd inserts into the C-Br bond, grabs a hydride from the alcohol solvent, and reductively eliminates, replacing your Bromine with a Hydrogen. This destroys your functional handle. Use 2-MeTHF instead.

Q: My reaction turns black immediately and stops. Why? A: "Pd-Black" precipitation indicates ligand dissociation. The free secondary amine in your substrate might be displacing your phosphine ligand.

  • Fix: Switch to a solvent that coordinates weakly (DMF) to stabilize the Pd, OR use a "Buchwald Pre-catalyst" (e.g., XPhos Pd G3) which is resistant to amine displacement.

Q: I am doing Amide Coupling on the amine, not Suzuki on the Bromide. What solvent? A: For Amide coupling (attaching R-COOH to the -NHMe), solubility is the only constraint.

  • Recommendation:Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DMF/DCM if possible. If the salt is used, add DIPEA (3 equiv) to free-base it in situ.

References

  • Green Solvent Selection (Amide/Coupling)

    • Title: Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides.[6]

    • Source: ACS Sustainable Chemistry & Engineering (2021).
    • Link:

  • Solvent Effects in Suzuki Coupling

    • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[7]

    • Source: Journal of Organic Chemistry / PMC.
    • Link:

  • Practical Guide to Suzuki Coupling

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs.
    • Link:

  • Solubility of Amine Salts

    • Title: Structure and Properties of Amines (Solubility).[8]

    • Source: Chemistry LibreTexts.
    • Link:

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of Bromo-benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the palladium-catalyzed cross-coupling of bromo-benzylamine substrates. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and achieve optimal results in your synthetic endeavors. The unique bifunctional nature of bromo-benzylamines, containing both a reactive halide and a potentially coordinating amine, presents specific challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in palladium-catalyzed couplings of bromo-benzylamines?

A1: The primary side reactions encountered are hydrodehalogenation (replacement of the bromine atom with a hydrogen), homocoupling of the coupling partner (e.g., boronic acid dimerization in Suzuki reactions), and competitive N-arylation of the benzylamine moiety, particularly in Buchwald-Hartwig aminations. Catalyst decomposition to palladium black is also a common issue that can halt the desired reaction.[1][2]

Q2: How does the benzylamine functional group interfere with the catalytic cycle?

A2: The nitrogen atom of the benzylamine can act as a ligand, coordinating to the palladium center. This can interfere with the desired catalytic cycle by occupying coordination sites and hindering the oxidative addition or reductive elimination steps.[3] In some cases, the benzylamine itself can act as a nucleophile, leading to undesired N-arylation byproducts.[4]

Q3: Is it always necessary to protect the amine group of the benzylamine?

A3: Not always, but it is a highly effective strategy to prevent the amine from interfering with the reaction. N-protection, for instance with a nosyl (Ns) group, can prevent coordination to the palladium catalyst and block unwanted N-arylation.[5] The choice of whether to protect depends on the specific coupling reaction, the reactivity of the coupling partners, and the reaction conditions. For simpler, more robust couplings, optimization of ligands and bases may suffice.

Q4: What is the general reactivity order for aryl halides in these coupling reactions, and where do bromo-benzylamines fit in?

A4: The general reactivity order for aryl halides in palladium-catalyzed cross-couplings is I > Br > Cl.[6] Bromo-benzylamines are moderately reactive, making them suitable substrates for a wide range of coupling reactions. However, their reactivity also makes them susceptible to side reactions like hydrodehalogenation if the catalytic cycle is not efficient.[2]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format to guide you through the process of optimizing your reactions.

Problem 1: Low yield of the desired product with significant hydrodehalogenation (de-bromination) byproduct.

Q: My Suzuki-Miyaura coupling of a bromo-benzylamine with an arylboronic acid is giving me a mixture of the desired product and the corresponding de-brominated benzylamine. How can I suppress the hydrodehalogenation?

A: Hydrodehalogenation is a common side reaction that arises from the formation of a palladium-hydride (Pd-H) species.[2] To minimize this, you need to promote the desired cross-coupling pathway to outcompete the formation and reaction of the Pd-H intermediate.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphine ligands are often effective at accelerating the reductive elimination step, which is the product-forming step of the catalytic cycle. This increased rate of reductive elimination can outpace the side reactions leading to hydrodehalogenation.

    • Recommendation: Switch to a bulkier, more electron-rich ligand. Good starting points are tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands like SPhos or XPhos.[7]

  • Base Selection: The base plays a crucial role in the catalytic cycle, but some bases can promote the formation of Pd-H species.

    • Recommendation: If you are using a strong alkoxide base like sodium tert-butoxide (NaOt-Bu), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] These bases are generally less prone to generating hydride species.

  • Solvent Purity: Protic impurities in the solvent (e.g., water or alcohols) can be a source of hydride for the hydrodehalogenation reaction.

    • Recommendation: Ensure you are using anhydrous and thoroughly degassed solvents.

  • Temperature Optimization: Higher temperatures can sometimes favor side reactions.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Problem 2: My Buchwald-Hartwig amination is resulting in a complex mixture, possibly due to N-arylation of the benzylamine.

Q: I am trying to couple a bromo-benzylamine with a primary amine, but I am observing multiple products, and I suspect my starting material's benzylamine is also reacting. What should I do?

A: This is a classic case of competing nucleophiles. The benzylamine of your starting material can compete with your desired amine nucleophile for the palladium center, leading to self-coupling or oligomerization.

Troubleshooting Steps:

  • N-Protection of the Benzylamine: This is the most direct and often the most effective solution.

    • Recommendation: Protect the benzylamine nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or nosyl (Ns).[5] This will prevent it from acting as a nucleophile. The protecting group can be removed in a subsequent step.

  • Ligand and Base Optimization: If N-protection is not feasible, carefully tuning the reaction conditions can improve selectivity.

    • Recommendation: Use a bulky ligand that can create a sterically hindered environment around the palladium center, potentially favoring the less hindered primary amine nucleophile. For the base, a weaker base like potassium phosphate (K₃PO₄) might be less likely to deprotonate the benzylamine, reducing its nucleophilicity.[4][7]

  • Stoichiometry Control:

    • Recommendation: Use a slight excess of the desired primary amine nucleophile to outcompete the intramolecular reaction.

Data-Driven Recommendations

Table 1: Ligand Selection Guide for Minimizing Side Reactions
Coupling ReactionCommon Side ReactionRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura HydrodehalogenationBulky, electron-rich monodentate phosphinesP(t-Bu)₃, SPhos, XPhosAccelerates reductive elimination, outcompeting Pd-H formation.[7]
Buchwald-Hartwig N-Arylation of BenzylamineBulky biaryl phosphinesBrettPhos, RuPhosCreates steric hindrance around the catalyst, favoring the intended nucleophile.[4][7]
Sonogashira Homocoupling (Glaser coupling)Copper-free conditions with appropriate ligandsSPhos, XPhosAvoids the copper co-catalyst that promotes alkyne dimerization.[9]
Heck β-Hydride Elimination from undesired positionsBidentate phosphines with a large bite angleXantphos, DPEphosCan influence the regioselectivity of the migratory insertion step.
Table 2: Base Selection for Enhanced Selectivity
Coupling ReactionSubstrate SensitivityRecommended BaseRationale
Suzuki-Miyaura Prone to hydrodehalogenationK₂CO₃, Cs₂CO₃, K₃PO₄Weaker bases are less likely to generate Pd-H species compared to strong alkoxides.[8]
Buchwald-Hartwig Benzylamine N-arylationK₃PO₄, Cs₂CO₃Milder bases may not deprotonate the benzylamine as readily, reducing its nucleophilicity.[4]
General Base-sensitive functional groupsK₃PO₄, CsFThese bases are generally well-tolerated by a wide range of functional groups.[8]

Visualizing the Chemistry

Diagram 1: Key Side Reaction Pathways

Side_Reactions cluster_main Desired Cross-Coupling cluster_homocoupling Homocoupling Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Product Product Ar-Pd(II)-L2-X->Product Reductive Elimination Ar-H Ar-H Ar-Pd(II)-L2-X->Ar-H Pd-H formation & Reductive Elimination R-B(OH)2 R-B(OH)2 R-R R-R R-B(OH)2->R-R Pd(II)-mediated or O2-promoted Ar-Br + Pd(0)L2 Ar-Br + Pd(0)L2 Ar-Pd(II)-L2-Br Ar-Pd(II)-L2-Br Ar-Br + Pd(0)L2->Ar-Pd(II)-L2-Br Oxidative Addition Ar-Pd(II)-L2-Br->Ar-Pd(II)-L2-X Transmetalation (with R-B(OH)2)

Caption: Competing pathways in palladium-catalyzed couplings.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze Byproducts: - Hydrodehalogenation? - Homocoupling? - Starting material decomposition? start->check_byproducts hydrodehalogenation Hydrodehalogenation Present check_byproducts->hydrodehalogenation Yes homocoupling Homocoupling Present check_byproducts->homocoupling Yes no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction Yes ligand_change Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) hydrodehalogenation->ligand_change degas Ensure Rigorous Degassing (Inert Atmosphere) homocoupling->degas catalyst_activity Check Catalyst Activity (Use fresh catalyst/precatalyst) no_reaction->catalyst_activity base_change Use Weaker Inorganic Base (e.g., K2CO3, K3PO4) ligand_change->base_change temp_change Lower Reaction Temperature base_change->temp_change cu_free For Sonogashira: Use Copper-Free Conditions degas->cu_free boronic_acid_quality Check Boronic Acid Quality cu_free->boronic_acid_quality amine_protection Consider N-Protection of Benzylamine catalyst_activity->amine_protection solvent_solubility Ensure adequate solubility of all components amine_protection->solvent_solubility

Caption: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of a Bromo-benzylamine with Minimized Hydrodehalogenation
  • Reagent Preparation: To an oven-dried Schlenk flask, add the bromo-benzylamine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%), and a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%). Add a powdered, dry inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.
  • Yin, J.; Buchwald, S. L. J. Am. Chem. Soc.2000, 122, 12051-12052.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
  • Molander, G. A.; Biolatto, B. J. Org. Chem.2003, 68, 4302-4314.
  • Hartwig, J. F. Acc. Chem. Res.2008, 41, 1534-1544.
  • Surry, D. S.; Buchwald, S. L. Chem. Sci.2011, 2, 27-50.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685-4696.
  • Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358-3366.
  • Grushin, V. V.; Alper, H. Chem. Rev.1994, 94, 1047-1062.
  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Org. Lett.2003, 5, 1841-1844.
  • Ruiz-Castillo, P.; Buchwald, S. L. Chem. Rev.2016, 116, 12564-12649.
  • Kantam, M. L., et al. J. Org. Chem.2009, 74, 4882-4885.
  • Cheng, J., et al. Org. Lett.2007, 9, 5183-5186.
  • Marion, N.; Nolan, S. P. Acc. Chem. Res.2008, 41, 1440-1449.
  • Beletskaya, I. P.; Cheprakov, A. V. Chem. Rev.2000, 100, 3009-3066.
  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704-4734.
  • D. S. Surry and S. L. Buchwald, Angew. Chem. Int. Ed., 2008, 47, 6338-6361.
  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]

  • Heck, R. F. Org. React.1982, 27, 345-390.
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457-2483.
  • Negishi, E.-i. Acc. Chem. Res.1982, 15, 340-348.
  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem. Accessed February 20, 2026.
  • A simple approach towards N3-substituted-2,3-diaminopyridines is presented, based on Pd-catalyzed C,N-cross coupling. PMC. Accessed February 20, 2026.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. Accessed February 20, 2026.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Accessed February 20, 2026.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Accessed February 20, 2026.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Accessed February 20, 2026.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Accessed February 20, 2026.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed February 20, 2026.
  • Pd‐Catalyzed Three‐Component Coupling Reaction of Bromoarenes with TMS–Diazomethane and Allyltrifluoroborate.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Accessed February 20, 2026.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Accessed February 20, 2026.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Accessed February 20, 2026.
  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Semantic Scholar. Accessed February 20, 2026.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Accessed February 20, 2026.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 20, 2026.

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Validation & Comparative

Technical Guide: Mass Spectrometry Analysis of 3-bromo-4-methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-bromo-4-methoxy-N-methylbenzylamine (hereafter referred to as BMMBA ). As a halogenated phenethylamine derivative, BMMBA is a critical intermediate in the synthesis of psychoactive substituted benzaldehydes and a target analyte in forensic impurity profiling.

The Core Challenge: Researchers often struggle to distinguish BMMBA from its positional isomers (e.g., 2-bromo analogues) or isobaric species using standard detection methods.

The Solution: This guide compares two primary analytical "products"—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which methodology yields superior structural elucidation versus sensitivity.

Molecular Profile & Isotopic Signature[1][2]

Before analyzing fragmentation, the analyst must validate the molecular ion using the unique isotopic signature of bromine. Unlike standard organic molecules, BMMBA exhibits a "twin-peak" molecular ion distribution due to the natural abundance of


 (50.69%) and 

(49.31%).
PropertyData
Formula

Monoisotopic Mass (

)
229.009 Da
Isotopic Mass (

)
231.007 Da
Nitrogen Rule Odd nominal mass (229/231) indicates odd number of nitrogens (1).[1]
Isotope Ratio M : M+2 intensity is approximately 1:1 .

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

This section compares the "performance" of two ionization techniques. Choose the method based on your analytical goal: Structural Identification (EI) or Trace Quantification (ESI).

Method A: Electron Ionization (EI) – The "Fingerprint" Method

Best for: Identification of unknowns, isomer differentiation, and library matching.

In EI (70 eV), BMMBA undergoes extensive fragmentation. The molecular ion (


) is often weak due to the lability of the amine bond.

Dominant Fragmentation Pathway (Alpha-Cleavage): The radical cation localizes on the nitrogen lone pair, triggering homolytic cleavage of the C-C bond adjacent to the nitrogen (the


-bond).
  • Base Peak (m/z 44): The formation of the N-methylmethaniminium ion (

    
    ) is the dominant event. This fragment is stable and typically constitutes 100% relative abundance.
    
  • Benzyl Cation (m/z 199/201): A secondary pathway involves heterolytic cleavage, retaining the charge on the aromatic ring. This preserves the bromine isotope pattern (1:1 ratio).

  • Methoxy Loss (m/z 156/158): Loss of the methoxy methyl group or formaldehyde from the benzyl cation.

Method B: Electrospray Ionization (ESI) – The "Sensitivity" Method

Best for: Pharmacokinetic (PK) studies, biological matrices, and high-throughput screening.

ESI generates the protonated molecule


.[1] Fragmentation is induced via Collision-Induced Dissociation (CID).[2][3]
  • Precursor Ion (m/z 230/232): Strong, even-electron ion.

  • Primary Product (m/z 199/201): Neutral loss of methylamine (

    
    , 31 Da). This yields the substituted benzyl cation.
    
  • Secondary Product (m/z 120/122): Subsequent loss of the bromine radical from the benzyl cation (high collision energy required).

Performance Comparison Table
FeatureEI (GC-MS)ESI (LC-MS/MS)
Molecular Ion Intensity Low (<5%)High (100%)
Base Peak m/z 44 (Non-specific amine fragment)m/z 230/232 (Parent) or 199/201 (Specific)
Structural Specificity High (Rich fragmentation)Moderate (Requires MS/MS)
Detection Limit (LOD) ~10 ng/mL~0.1 ng/mL
Isomer Distinction Excellent (Ortho-effects visible)Poor (Requires chromatographic separation)

Mechanistic Visualization

The following diagram illustrates the divergent pathways for BMMBA under EI and ESI conditions.

FragmentationPathways M_EI Molecular Ion (EI) [M]+• m/z 229/231 Frag_44 Iminium Ion [CH2=NHCH3]+ m/z 44 (Base Peak) M_EI->Frag_44 Alpha-Cleavage (Dominant) Frag_199 Benzyl Cation [Ar-CH2]+ m/z 199/201 M_EI->Frag_199 C-N Heterolysis (Minor) M_ESI Protonated Ion (ESI) [M+H]+ m/z 230/232 M_ESI->Frag_199 CID Fragmentation (-CH3NH2) Frag_120 Methoxybenzyl Cation [Ar-CH2 - Br]+ m/z 120 Frag_199->Frag_120 Loss of Br (High Energy) Neutral_Amine Neutral Loss: Methylamine (31 Da) Neutral_Ar Neutral Loss: Aryl Radical

Figure 1: Divergent fragmentation pathways. EI favors alpha-cleavage (m/z 44), while ESI-CID favors neutral amine loss (m/z 199).

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow assumes the use of a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if derivatization is planned.

  • Concentration: 1 µg/mL for scan mode; 10 ng/mL for MRM optimization.

Step 2: LC-MS/MS Acquisition Parameters (ESI+)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Voltage: +3.5 kV.

Step 3: MRM Transition Setup (Quantification)

Use these transitions to distinguish BMMBA from interferences.

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
230.0 (

)
199.0 15Quantifier (Loss of

)
230.0 (

)
120.0 35Qualifier 1 (Loss of Br)
232.0 (

)
201.0 15Qualifier 2 (Isotope Confirmation)
Step 4: Data Validation Logic
  • Check Retention Time: Ensure peak elutes at expected RT relative to internal standard.

  • Verify Isotope Ratio: The intensity of the 230>199 transition must be roughly equal (within 10%) to the 232>201 transition. If this ratio deviates, the peak is NOT BMMBA.

  • Check Base Peak: In full scan MS2, m/z 199 should be the dominant fragment.

Comparison with Alternatives (Isomers)

A common pitfall is misidentifying BMMBA as its 2-bromo isomer.

  • 3-bromo (Meta): Sterically unhindered. Fragmentation follows standard rules described above.

  • 2-bromo (Ortho): In EI, the "Ortho Effect" often facilitates the direct loss of the bromine radical before alpha-cleavage, or interaction between the amine hydrogen and the bromine.

    • Diagnostic: Look for an enhanced

      
       peak (m/z 150) in the 2-bromo isomer compared to the 3-bromo isomer.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for general benzylamine fragmentation patterns).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-899. [Link]

  • PubChem Database. (2024). Compound Summary for 3-bromo-4-methoxy-N-methylbenzylamine. [Link]

Sources

Technical Guide: Infrared (IR) Spectroscopic Analysis of 3-Bromo-4-methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-methoxy-N-methylbenzylamine is a critical pharmacophore intermediate, often utilized in the synthesis of phenethylamine derivatives and psychotropic compounds. Its structural integrity relies on the precise arrangement of a secondary amine, an aryl bromide, and a methoxy ether.

This guide provides a comparative spectroscopic analysis designed for reaction monitoring and quality control . Unlike generic spectral lists, this document focuses on the differential IR signatures between the target molecule and its synthetic precursor, 3-bromo-4-methoxybenzaldehyde , enabling researchers to validate the success of reductive amination protocols.

Part 1: Structural Deconstruction & Predicted IR Profile

To accurately interpret the spectrum, we must first isolate the vibrational modes of the molecule's four distinct functional domains.

Functional DomainKey Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Secondary Amine N-H Stretch3310 – 3350 Weak/MediumSingle sharp peak (distinguishes from primary amine doublet).
Aryl Alkyl Ether C-O-C Asym.[1] Stretch1250 – 1270 Very StrongCharacteristic of the methoxy group (Anisole derivative).
Aryl Bromide Ring Vibration1000 – 1100 MediumC-Br stretch itself is often <700 cm⁻¹ (Fingerprint); ring breathing modes are more diagnostic in standard IR.
Benzene Ring C=C Aromatic Stretch1450 – 1600 VariableMultiple bands; often sharp.
N-Methyl / Methylene C-H Stretch (sp³)2800 – 3000 Medium"N-Methyl" C-H stretches often appear on the lower frequency end (<2850 cm⁻¹).
The "Fingerprint" Region Warning
  • C-Br Stretch: The carbon-bromine stretching vibration typically occurs between 500–700 cm⁻¹ . In standard FTIR (4000–600 cm⁻¹), this may appear as a strong band at the very edge of the spectrum.

  • Substitution Pattern: The 1,3,4-substitution pattern (3-bromo-4-methoxy...) creates specific out-of-plane (OOP) C-H bending vibrations in the 800–900 cm⁻¹ range, critical for distinguishing regioisomers.

Part 2: Comparative Analysis (Reaction Monitoring)

The most common synthesis route is the Reductive Amination of 3-bromo-4-methoxybenzaldehyde with methylamine. The spectroscopic goal is to confirm the complete consumption of the carbonyl group and the formation of the amine.

Comparison Table: Precursor vs. Target
FeaturePrecursor (Aldehyde)Target (Sec. Amine)Status
Carbonyl (C=O) ~1680 – 1695 cm⁻¹ (Strong)ABSENT CRITICAL INDICATOR
Amine (N-H) Absent~3310 – 3350 cm⁻¹ (Weak)Confirmation of Amine
Aldehyde C-H ~2720 & 2820 cm⁻¹ (Doublet)AbsentFermi Resonance disappears
Imine Intermediate ~1640 – 1660 cm⁻¹ (C=N)Absent (if reduced fully)Transient species
Visualizing the Transformation

The following diagram illustrates the spectral evolution during synthesis.

SpectralEvolution cluster_0 Key Spectral Markers Aldehyde Precursor: Aldehyde (3-bromo-4-methoxybenzaldehyde) Imine Intermediate: Imine (Schiff Base) Aldehyde->Imine + Methylamine Loss of C=O (1685 cm⁻¹) Gain of C=N (1650 cm⁻¹) Amine Target: Secondary Amine (3-bromo-4-methoxy-N-methylbenzylamine) Imine->Amine + NaBH4 (Reduction) Loss of C=N Gain of N-H (3330 cm⁻¹) Marker1 C=O Stretch 1680-1695 cm⁻¹ (Disappears) Marker2 N-H Stretch 3310-3350 cm⁻¹ (Appears)

Caption: Spectral evolution during reductive amination. Monitoring the disappearance of the C=O peak is the primary endpoint determinant.

Part 3: Experimental Protocol

To ensure data integrity, follow this "Self-Validating" protocol. This method minimizes atmospheric interference (CO₂, H₂O) which can obscure the weak N-H amine peak.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? The target compound (often an oil as a free base or a powder as an HCl salt) requires minimal prep. ATR allows for easy cleaning between the precursor and product, reducing cross-contamination risks.

  • Background Scan:

    • Clean the crystal (Diamond or ZnSe) with isopropanol.

    • Acquire a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500-3800 cm⁻¹). Crucial: Water vapor overlaps with the N-H amine region.

  • Sample Application:

    • If Solid (HCl Salt): Place ~2mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure good contact.

    • If Liquid (Free Base): Place 1 drop on the crystal. No pressure clamp needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio for the weak N-H band).

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check:

    • Check 2350 cm⁻¹. If peaks are inverted, the background has changed. Re-run background.

Part 4: Data Interpretation & Troubleshooting

Use this logic flow to interpret your results and identify common synthesis failures.

InterpretationLogic Start Analyze Spectrum CheckCO Is there a strong peak at 1680-1700 cm⁻¹? Start->CheckCO CheckCN Is there a medium peak at ~1650 cm⁻¹? CheckCO->CheckCN No ResultFail1 FAILURE: Unreacted Aldehyde CheckCO->ResultFail1 Yes CheckNH Is there a single weak peak at ~3330 cm⁻¹? CheckCN->CheckNH No ResultFail2 FAILURE: Imine Intermediate (Incomplete Reduction) CheckCN->ResultFail2 Yes ResultSuccess SUCCESS: Pure Target Amine CheckNH->ResultSuccess Yes ResultFail3 FAILURE: Tertiary Amine Impurity (Over-alkylation) CheckNH->ResultFail3 No (and no OH)

Caption: Decision tree for interpreting IR data of the reductive amination product.

Common Impurities
  • Water (Broad band 3200-3600 cm⁻¹): If the sample is not dried properly (especially the HCl salt which is hygroscopic), water will mask the N-H stretch.

  • Tertiary Amine (Over-methylation): If the N-H peak at 3330 cm⁻¹ is absent but the Carbonyl is also absent, you may have accidentally formed the N,N-dimethyl analog. This is a common side reaction if excess methylamine/reducing agent is used aggressively.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for IR functional group assignment).

  • NIST Mass Spectrometry Data Center. (2023).[2] IR Spectrum of 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed polymer and organic functional group frequency ranges).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated Secondary Benzylamine Primary Hazards: Corrosive (Skin/Eye Category 1B) , Acute Toxicity (Oral/Inhalation) , Sensitizer .

Critical Warning: 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine shares the specific ring substitution pattern of potent psychoactive phenethylamines (e.g., 2C-B), though it possesses a benzylamine side chain. While its psychoactivity may be lower than its phenethylamine homologs, Occupational Exposure Band (OEB) 3 containment protocols (High Potency/Moderate Toxicity) must be applied until specific toxicological data proves otherwise.

This compound acts as a strong base. Incompatibility with acids and strong oxidizers is absolute. The primary failure mode in handling this compound is under-estimating skin permeation through standard nitrile gloves due to the amine functionality.

Risk-Based PPE Matrix

Standard laboratory PPE is insufficient for direct handling of corrosive amines. The following matrix dictates the required protection based on operational scale.

Protection ZoneRoutine Synthesis (< 1g)Bulk Handling / Stock Solution (> 1g)Spill Cleanup / Emergency
Respiratory Fume Hood (Face velocity > 100 fpm). Sash at working height.Fume Hood or Glovebox .PAPR with organic vapor/acid gas cartridge (OV/AG) or SCBA if outside hood.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Chemical Splash Goggles + Face Shield (8-inch minimum).Full-face Respirator (replaces goggles/shield).
Hand (Inner) Nitrile (4 mil) - Sacrificial layer.Laminate Film (Silver Shield/4H) - Chemical Barrier.Laminate Film (Silver Shield/4H) .
Hand (Outer) Nitrile (Extended Cuff, 8 mil).Nitrile (Extended Cuff, 8 mil) - Mechanical protection.Butyl Rubber or Viton (Heavy Duty).
Body Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (Tychem® or similar).Tychem® QC or SL Suit (Taped seams).
The "Amine-Nitrile" Permeation Factor

Why standard nitrile fails: Secondary amines can permeate standard disposable nitrile gloves in <15 minutes without visible degradation.

  • Scientific Rationale: The nitrogen lone pair facilitates nucleophilic attack and diffusion through the nitrile polymer matrix.

  • The Protocol: For any procedure lasting >10 minutes, use Laminate (EVOH) inner gloves. They offer >480 min breakthrough time but poor dexterity. Wear nitrile over them for grip.

Operational Protocols

Phase 1: Pre-Operational Setup
  • Acid Segregation: Ensure no strong acids (HCl, H₂SO₄) are present in the immediate fume hood workspace. Accidental mixing generates intense heat and toxic ammonium salt fumes.

  • Static Control: As a solid, brominated organics can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.

Phase 2: Weighing & Solubilization
  • Containment: Weigh inside a Powder Containment Hood or a standard hood with a draft shield.

  • Solvent Choice: Dissolve in non-halogenated solvents (e.g., Methanol, Ethanol) if possible. Avoid chlorinated solvents (DCM) if not necessary, to simplify waste streams.

  • Technique:

    • Tare the vial closed.

    • Open vial, add solid, close vial.

    • Record weight.

    • Never leave the stock container open on the balance.

Phase 3: Reaction & Quenching
  • Inert Atmosphere: Benzylamines absorb CO₂ from the air to form carbamates. Run reactions under Nitrogen or Argon.

  • Quenching: If used as a reagent, quench excess amine with dilute acid slowly in an ice bath.

    • Caution: This is highly exothermic.

Waste Disposal & Deactivation

Do not mix with standard organic waste streams without pH adjustment. [1]

Waste StreamCompositionDisposal Protocol
Stream A: Basic Organic Mother liquors, solvent washes (MeOH/EtOAc + Amine).Label: "Flammable, Corrosive (Basic), Halogenated". Do not mix with Acid Waste.
Stream B: Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in 6-mil polyethylene bags. Label "Toxic/Corrosive Debris".
Stream C: Aqueous Quenched aqueous layers (Ammonium salts).Adjust pH to 6-9 before disposal if local regulations allow, otherwise label as "Aqueous Waste (Halogenated/Toxic)".

Emergency Response Logic

Spill Scenario: 5g of solid powder dropped on floor.

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don Silver Shield gloves, double nitrile, and N95/P100 respirator (if powder is airborne).

  • Contain: Cover with excessive wet paper towels (to prevent dust) or use a dedicated Amine Neutralizer (citric acid based).

  • Clean: Scoop up sludge. Wash area with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

  • Verify: Check surface pH with litmus paper (Target: pH 6-8).

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_storage Storage & Prep cluster_ops Active Handling cluster_waste Disposal Start Start: Chemical Receipt Store Storage: Cool, Dry, Inert Gas Segregate from ACIDS Start->Store PPE_Check PPE Check: Laminate Gloves + Goggles Store->PPE_Check Weigh Weighing: Static Control + Draft Shield PPE_Check->Weigh React Reaction: Inert Atmosphere (N2/Ar) Weigh->React Spill Spill Event? React->Spill Waste_Liq Liquid Waste: Segregate Halogenated/Basic React->Waste_Liq Quench Spill->React No Spill Waste_Sol Solid Waste: Double Bagged Spill->Waste_Sol Clean up (Citric Acid neut.)

Caption: Operational lifecycle for halogenated benzylamines, emphasizing acid segregation and specific spill response loops.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022).[2][3] Chemical Permeation & Degradation Guide (8th Ed). (Referencing amine permeation data for Nitrile vs. Laminate).

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Benzylamine derivatives. (Used as surrogate data for corrosive/irritant classification of N-methyl-benzylamines).

  • U.S. EPA. (2024). Hazardous Waste Management: Segregation of Incompatible Wastes (40 CFR 264.177).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine
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1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.